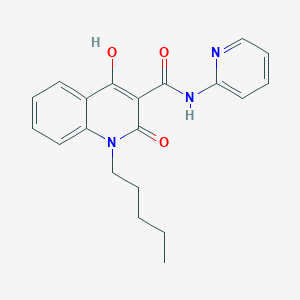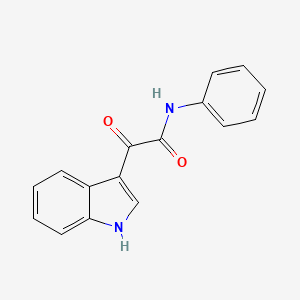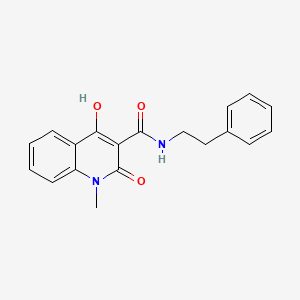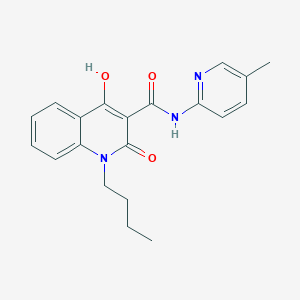
N-(2-(Cyclopentylamino)-2-oxo-1-(thiophen-2-yl)ethyl)-2,2,2-trifluoro-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-311362 is a chemical compound with the CAS number 1008932-14-6. It is primarily used in scientific research and is known for its high purity and stability . This compound is often utilized in various biochemical and pharmacological studies due to its unique properties.
Preparation Methods
The synthesis of WAY-311362 involves several steps, each requiring specific reaction conditions. While detailed synthetic routes are proprietary and not publicly disclosed, the compound is typically prepared through a series of organic reactions that ensure high purity and yield . Industrial production methods focus on optimizing these reactions to scale up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
WAY-311362 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-311362 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in cell biology studies to investigate cellular processes and functions.
Medicine: Utilized in pharmacological research to explore potential therapeutic effects and drug interactions.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-311362 involves its interaction with specific molecular targets and pathways. It is known to affect cellular processes by modulating the activity of certain enzymes and receptors. This modulation can lead to changes in cell signaling, gene expression, and metabolic pathways .
Comparison with Similar Compounds
WAY-311362 is unique in its structure and properties, which differentiate it from other similar compounds. Some similar compounds include:
Properties
Molecular Formula |
C19H19F3N2O2S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[2-(cyclopentylamino)-2-oxo-1-thiophen-2-ylethyl]-2,2,2-trifluoro-N-phenylacetamide |
InChI |
InChI=1S/C19H19F3N2O2S/c20-19(21,22)18(26)24(14-9-2-1-3-10-14)16(15-11-6-12-27-15)17(25)23-13-7-4-5-8-13/h1-3,6,9-13,16H,4-5,7-8H2,(H,23,25) |
InChI Key |
IKPFZKFEZCOHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C2=CC=CS2)N(C3=CC=CC=C3)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B10813402.png)
![3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid](/img/structure/B10813405.png)
![[2-(Benzylcarbamoylamino)-2-oxoethyl] 2-amino-4-chlorobenzoate](/img/structure/B10813410.png)
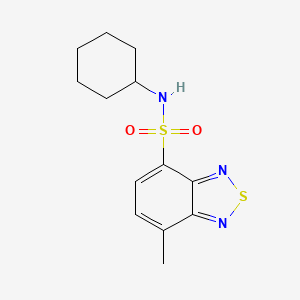
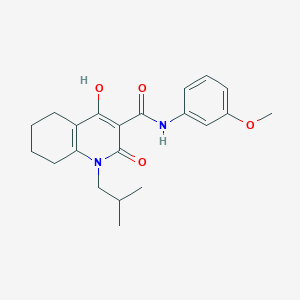
![5-[(2-Chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B10813426.png)
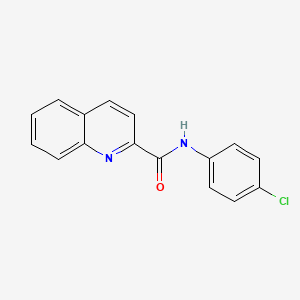
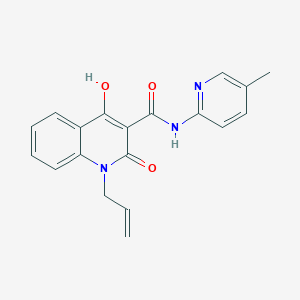
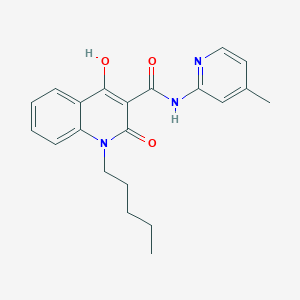
![6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one](/img/structure/B10813436.png)
